molecular formula C10H9BrN2S B14866054 4-(2-Bromo-thiazol-4-YL)-benzylamine

4-(2-Bromo-thiazol-4-YL)-benzylamine

Cat. No.: B14866054
M. Wt: 269.16 g/mol
InChI Key: OXFWHBLWWPFECN-UHFFFAOYSA-N
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Description

4-(2-Bromo-thiazol-4-YL)-benzylamine is an organic compound that features a benzylamine group attached to a thiazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-thiazol-4-YL)-benzylamine typically involves the bromination of thiazole followed by the introduction of the benzylamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-thiazole. This intermediate is then reacted with benzylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-thiazol-4-YL)-benzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzylamine group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

4-(2-Bromo-thiazol-4-YL)-benzylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-thiazol-4-YL)-benzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylamine group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-thiazole
  • Benzylamine
  • 4-Bromo-benzylamine

Uniqueness

4-(2-Bromo-thiazol-4-YL)-benzylamine is unique due to the combination of the thiazole ring and benzylamine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

[4-(2-bromo-1,3-thiazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C10H9BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H,5,12H2

InChI Key

OXFWHBLWWPFECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSC(=N2)Br

Origin of Product

United States

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